2-(Metilamino)benzaldehído

Descripción general

Descripción

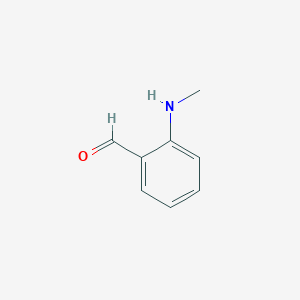

2-(Methylamino)benzaldehyde is a chemical compound with the molecular formula C8H9NO. It has a molecular weight of 135.17 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Molecular Structure Analysis

The InChI code for 2-(Methylamino)benzaldehyde is 1S/C8H9NO/c1-9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3 . This indicates that the molecule consists of a benzaldehyde group with a methylamino substituent at the 2-position.Physical And Chemical Properties Analysis

2-(Methylamino)benzaldehyde has a density of 1.1±0.1 g/cm³, a boiling point of 260.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.8±3.0 kJ/mol and a flash point of 121.3±22.8 °C . The compound has a molar refractivity of 42.6±0.3 cm³ .Aplicaciones Científicas De Investigación

Ciencias Ambientales

Los derivados del 2-(Metilamino)benzaldehído se pueden utilizar en ciencias ambientales para desarrollar sensores que detecten contaminantes y sustancias tóxicas. Estos sensores pueden basarse en los cambios colorimétricos que ocurren cuando el compuesto reacciona con contaminantes ambientales específicos.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del This compound, como su capacidad para formar bases de Schiff y su reactividad con aminas. La versatilidad del compuesto lo convierte en una herramienta valiosa en varios campos de la investigación científica .

Safety and Hazards

2-(Methylamino)benzaldehyde is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Mecanismo De Acción

Target of Action

Benzaldehyde derivatives are known to interact with various cellular macromolecules .

Mode of Action

Benzaldehyde, a structural analog, is known to bind chemically to cellular macromolecules, particularly free amino groups . It’s plausible that 2-(Methylamino)benzaldehyde might exhibit a similar interaction.

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Methylamino)benzaldehyde is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Methylamino)benzaldehyde . .

Propiedades

IUPAC Name |

2-(methylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZGLUQDMOJDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296015 | |

| Record name | 2-(methylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7755-70-6 | |

| Record name | 7755-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

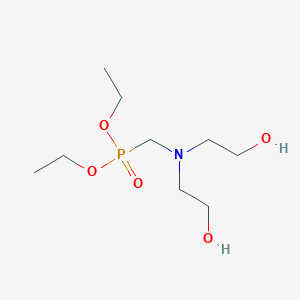

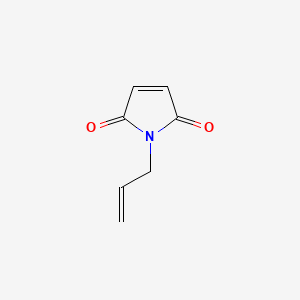

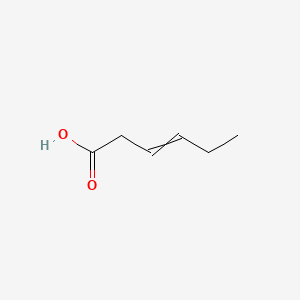

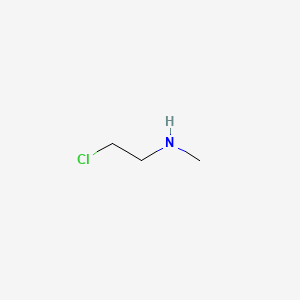

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

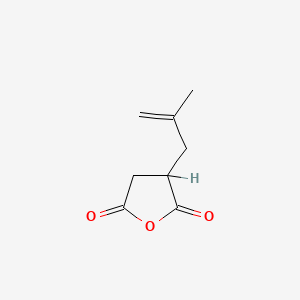

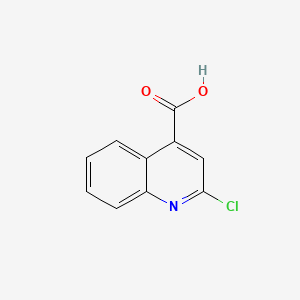

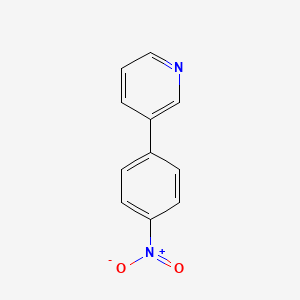

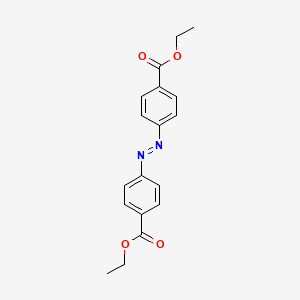

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(methylamino)benzaldehyde in the synthesis of McGeachin-type bisaminals?

A: 2-(Methylamino)benzaldehyde acts as a key building block in the synthesis of McGeachin-type bisaminals []. In a reaction catalyzed by p-toluenesulfonic acid (TsOH), two molecules of 2-(methylamino)benzaldehyde condense with one molecule of a chiral amine to form the bridged [3.3.1]-bisaminal structure, 6,12-epiminodibenzo[b,f][1,5]diazocine []. This reaction yields two diastereomers, which can be separated using column chromatography [].

Q2: Has 2-(methylamino)benzaldehyde been found in natural sources?

A: Yes, 2-(methylamino)benzaldehyde has been identified in the headspace volatiles of Scutellaria baicalensis Georgi flowers, commonly known as Baikal skullcap []. While it was found in a small amount (0.5%) in one sample, its presence suggests a potential role in the plant's biology or ecological interactions [].

Q3: How can 2-(methylamino)benzaldehyde be used to generate inherently chiral boron(III) chelates?

A: 2-(Methylamino)benzaldehyde can be employed as a ligand in the synthesis of novel boron(III) chelates []. These chelates derive their chirality directly from the synthesis process, eliminating the need for subsequent separation of diastereomers []. The resulting N,N,O-chelate exhibits unique photophysical properties, absorbing and fluorescing in the visible spectrum with a relatively small Stokes shift []. This compound also demonstrates the rare ability among boron(III) chelates to undergo intersystem crossing, forming a meta-stable triplet-excited state [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.